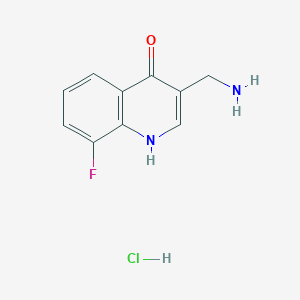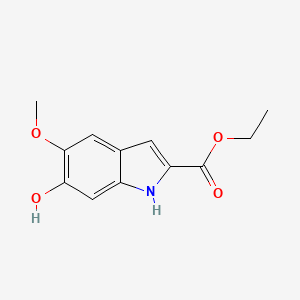
Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, substituted with hydroxy and methoxy groups, and an ethyl ester at the 2-position. It is a white solid, stable at room temperature, and soluble in water with slight acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method includes the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the intermediate can be heated in a solution of ethanolic hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step organic synthesis techniques, requiring specialized equipment and conditions. The process often includes the use of catalysts and solvents to facilitate the reactions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors to exert antiviral effects .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features but different substitution patterns.
Methyl indole-6-carboxylate: Used in the preparation of various bioactive compounds.
Indole-2-carboxylic acid: A precursor for synthesizing other indole derivatives.
Uniqueness: Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and ethyl ester groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
CNOVNOVRPMNPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)

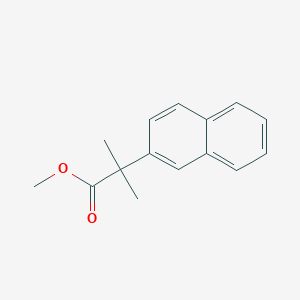
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)
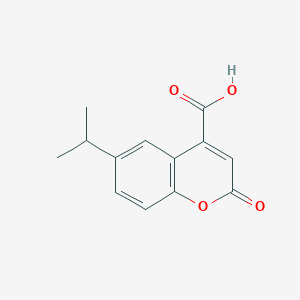
![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
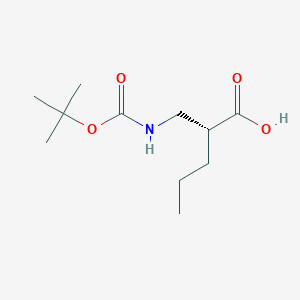
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)

